(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylic acid
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Overview
Description
(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylic acid is a complex organic compound with a unique structure that includes a pyrazole ring, an oxolane ring, and a trimethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylic acid typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the oxolane ring, and the attachment of the trimethylsilyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes to increase efficiency and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylic acid include other pyrazole derivatives, oxolane-containing compounds, and trimethylsilyl-substituted molecules.
Uniqueness
What sets this compound apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H24N2O4Si |
---|---|
Molecular Weight |
312.44 g/mol |
IUPAC Name |
(2R,3R)-2-[1-(2-trimethylsilylethoxymethyl)pyrazol-3-yl]oxolane-3-carboxylic acid |
InChI |
InChI=1S/C14H24N2O4Si/c1-21(2,3)9-8-19-10-16-6-4-12(15-16)13-11(14(17)18)5-7-20-13/h4,6,11,13H,5,7-10H2,1-3H3,(H,17,18)/t11-,13-/m1/s1 |
InChI Key |
OPKREVZQSDZLKO-DGCLKSJQSA-N |
Isomeric SMILES |
C[Si](C)(C)CCOCN1C=CC(=N1)[C@H]2[C@@H](CCO2)C(=O)O |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC(=N1)C2C(CCO2)C(=O)O |
Origin of Product |
United States |
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